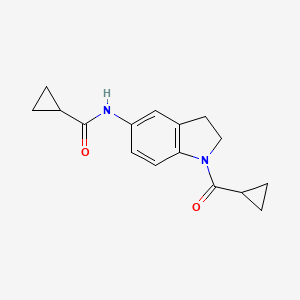

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of polycyclic sulfonyl indolines, as mentioned in the first paper, involves a FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reaction with NaHSO3 in an aqueous medium . This method could potentially be adapted for the synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide by modifying the starting materials and reaction conditions to incorporate the cyclopropanecarbonyl groups at the appropriate positions on the indoline scaffold.

Molecular Structure Analysis

The second paper provides insight into the crystal structure of a related compound, which could offer clues about the molecular conformation and potential intermolecular interactions of this compound . The crystal structure determination of such compounds is crucial for understanding their three-dimensional arrangement and potential binding properties if they are to be used in biological applications.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of this compound, the methodologies described for synthesizing indoline and cyclopropane derivatives suggest that the compound could participate in nucleophilic substitution reactions, as well as potentially undergo ester hydrolysis under certain conditions . These reactions could be useful for further functionalization or for the synthesis of analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the molecule would exhibit characteristics typical of organic amides, such as moderate solubility in polar organic solvents, potential for hydrogen bonding, and a certain degree of stability under physiological conditions. The presence of the cyclopropane rings may also impart strain to the molecule, influencing its reactivity .

Scientific Research Applications

Indole Synthesis and Classification

Indole and its derivatives, including compounds with cyclopropane groups, play a crucial role in organic synthesis and medicinal chemistry. The review by Taber and Tirunahari (2011) offers a comprehensive classification of indole syntheses, highlighting various strategies for constructing the indole nucleus. This foundational work underscores the importance of indole chemistry in developing pharmacologically active molecules, suggesting potential research applications of compounds like "N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide" in drug discovery and development (Taber & Tirunahari, 2011).

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are pivotal in pharmaceuticals, with a significant percentage of FDA-approved drugs featuring such structures. Vitaku, Smith, and Njardarson (2014) analyzed the structural diversity and frequency of nitrogen heterocycles in approved drugs, underscoring their broad impact on medicinal chemistry. This insight hints at the potential utility of "this compound" in drug development, given its indole core and cyclopropane modifications (Vitaku, Smith, & Njardarson, 2014).

Cyclodextrins and Molecular Chelation

Cyclodextrins, known for their ability to form inclusion complexes, provide an interesting parallel for understanding how "this compound" might interact with other molecules. Martin, Valle, and Del Valle (2004) review the use of cyclodextrins in modifying the properties of complexed materials, suggesting potential applications in drug delivery and molecular encapsulation (Martin, Valle, & Del Valle, 2004).

Oxyfunctionalization of Activated CH2-Groups

The oxyfunctionalization of methylene groups adjacent to cyclopropane rings, as reviewed by Sedenkova et al. (2018), provides a direct method for synthesizing carbonylcyclopropanes. This process, which can be achieved using various oxidants, highlights a potential pathway for modifying "this compound" for specific scientific applications (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-15(10-1-2-10)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUIBQDXNWLXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)

![5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3017837.png)

![5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B3017842.png)

![3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3017847.png)

![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid](/img/structure/B3017849.png)

![N-benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3017852.png)